molecular formula C20H30O5 B5215322 Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate

Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate

Cat. No.: B5215322
M. Wt: 350.4 g/mol
InChI Key: SKCVAIVOOBJSOI-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate is an organic compound with the molecular formula C20H30O5 It is known for its unique structure, which includes a phenoxy group attached to a pentyl chain, further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate typically involves the reaction of diethyl malonate with 2,6-dimethylphenol and 1-bromopentane. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols derived from the ester groups.

    Substitution: Nitrated or halogenated phenoxy derivatives.

Scientific Research Applications

Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the phenoxy group.

    2,6-Dimethylphenol: A phenolic compound with similar aromatic properties but without the ester functionality.

    1-Bromopentane: An alkyl halide used in the synthesis of similar compounds with different substituents.

Uniqueness

Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate is unique due to its combination of a phenoxy group and ester functionality, which imparts distinct chemical and biological properties

Properties

IUPAC Name

diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)13-8-7-9-14-25-18-15(3)11-10-12-16(18)4/h10-12,17H,5-9,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCVAIVOOBJSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=C(C=CC=C1C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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